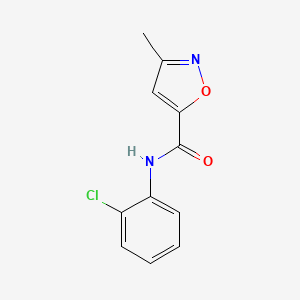![molecular formula C15H18N4O B7457063 N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide (DCPP) is a novel small molecule that has gained attention in the scientific community due to its potential application in the field of cancer research. DCPP is a pyrazolo[3,4-b]pyridine derivative that has been shown to exhibit potent anticancer activity in various cancer cell lines. In
作用機序
The mechanism of action of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide involves the inhibition of the protein kinase CK2, which is a key regulator of various cellular processes, including cell proliferation, apoptosis, and DNA repair. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the activation of the caspase-dependent pathway and induction of apoptosis in cancer cells. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to exhibit low toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has also been shown to enhance the anticancer activity of other chemotherapeutic agents, such as doxorubicin and cisplatin, suggesting its potential as a combination therapy for cancer treatment.
実験室実験の利点と制限
One of the advantages of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide is its potent anticancer activity, which makes it a promising candidate for cancer treatment. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide also exhibits low toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. However, one of the limitations of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
For research on N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide include the optimization of its synthesis method to improve its yield and solubility, the evaluation of its efficacy and safety in animal models, and the development of novel drug delivery systems to improve its bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide's anticancer activity and to identify potential biomarkers for patient selection and monitoring. Finally, the potential of N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide as a combination therapy with other chemotherapeutic agents should be further explored.
合成法
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide can be synthesized using a multistep process that involves the condensation of 2,6-dimethylpyrazine with cyclopropylamine, followed by the addition of 4-chloro-3-nitrobenzoic acid and subsequent reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 1,3-dimethyl-1H-pyrazol-5-amine to form N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide. The overall yield of this synthesis method is around 20%.
科学的研究の応用
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to exhibit potent anticancer activity in various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has also been shown to inhibit cancer cell growth by inducing cell cycle arrest at the G2/M phase. In addition, N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
特性
IUPAC Name |
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-8-13-11(15(20)16-10-5-6-10)7-12(9-3-4-9)17-14(13)19(2)18-8/h7,9-10H,3-6H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYFABBHYZVVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)
![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)
![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)
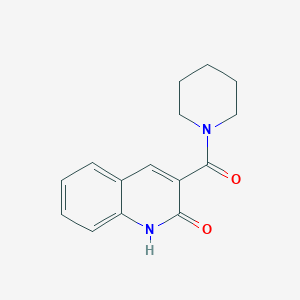

![6-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7457039.png)
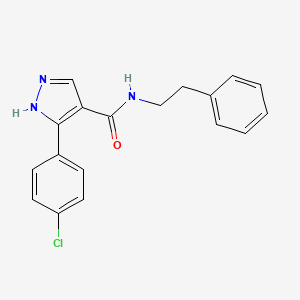
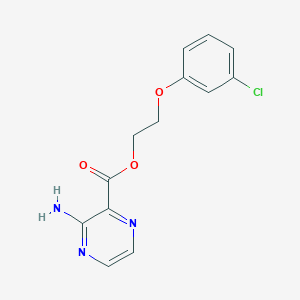
![N-[(2-morpholin-4-ylsulfonylphenyl)methyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7457051.png)
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
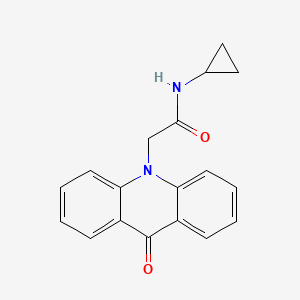
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
